- Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond CleavageOrganic Letters, 2019, 21(8), 2818-2822,
Cas no 947-73-9 (9-Aminophenanthrene)

9-Aminophenanthrene structure
Nombre del producto:9-Aminophenanthrene
9-Aminophenanthrene Propiedades químicas y físicas
Nombre e identificación
-
- 9-Aminophenanthrene
- 9-AMINO PHENANTHRANE
- 2-aminophenanthrene
- 9-aminophenantrene
- 9-PHENANTHRENAMINE
- 9-Phenanthrylamine
- Phenanthren-9-ylaMine
- Phenanthrylamine
- 9-Phenanthrylamine (6CI, 7CI, 8CI)
- (Phenanthren-9-yl)amine
- Phenanthren-9-amine
- J-519490
- 9Phenanthrylamine
- EINECS 213-431-6
- DB-057531
- NS00042844
- CHEMBL83088
- CHEBI:50475
- BRN 2209422
- phenanthren-9-yl-amine
- STR02251
- AKOS015854888
- 9AP
- DTXCID90164064
- CCRIS 7006
- MFCD00001177
- DB03369
- H10540
- Q27094313
- 7M9M5KM2XY
- PD007045
- DTXSID60241573
- 9-Aminophenanthrene, 96%
- BIDD:GT0223
- Phenanthren9amine
- SY353453
- SCHEMBL1148967
- UNII-7M9M5KM2XY
- 947-73-9
-
- MDL: MFCD00001177
- Renchi: 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
- Clave inchi: KIHQWOBUUIPWAN-UHFFFAOYSA-N
- Sonrisas: NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1
Atributos calculados
- Calidad precisa: 193.08900
- Masa isotópica única: 193.089149355g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 0
- Complejidad: 225
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: nothing
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 26Ų
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.1061 (rough estimate)
- Punto de fusión: 137-139 °C (lit.)
- Punto de ebullición: 319.47°C (rough estimate)
- Punto de inflamación: 224.4±15.4 °C
- índice de refracción: 1.5850 (estimate)
- Coeficiente de distribución del agua: It is slightly soluble in water 0.00581 mg/mL.
- PSA: 26.02000
- Logp: 4.15640
- Presión de vapor: 0.0±1.0 mmHg at 25°C
- Disolución: Not determined
9-Aminophenanthrene Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26-37/39
- Rtecs:SG0175000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-Aminophenanthrene Datos Aduaneros
- Código HS:2921499090
- Datos Aduaneros:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
9-Aminophenanthrene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55773-250mg |
9-Aminophenanthrene, 96% |
947-73-9 | 96% | 250mg |
¥5644.00 | 2023-03-15 | |
Alichem | A019147572-5g |
9-Aminophenanthrene |
947-73-9 | 95% | 5g |
$200.00 | 2023-08-31 | |
Alichem | A019147572-10g |
9-Aminophenanthrene |
947-73-9 | 95% | 10g |
$340.00 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233720-250 mg |
9-Aminophenanthrene, |
947-73-9 | 250MG |
¥1,820.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P918695-5g |
Phenanthren-9-amine |
947-73-9 | 97% | 5g |
¥1,522.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-1g |
Phenanthren-9-amine |
947-73-9 | 97% | 1g |
¥454.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64430-5g |
Phenanthren-9-amine |
947-73-9 | 97% | 5g |
¥1459.0 | 2024-07-19 | |
Alichem | A019147572-1kg |
9-Aminophenanthrene |
947-73-9 | 95% | 1kg |
$1859.00 | 2023-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 149101-250MG |
9-Aminophenanthrene |
947-73-9 | 96% | 250MG |
¥1294.44 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233720-250mg |
9-Aminophenanthrene, |
947-73-9 | 250mg |
¥1820.00 | 2023-09-05 |
9-Aminophenanthrene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Titanium isopropoxide , Magnesium Solvents: Tetrahydrofuran ; 4 h, 50 °C
Referencia
- Electrochemical oxidation induced intermolecular aromatic C-H imidationNature Communications, 2019, 10(1), 1-10,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sulfuric acid
Referencia
- A new cyclization reactionJournal of the American Chemical Society, 1954, 76,,
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Hydroxylamine-O-sulfonic acid Solvents: Acetonitrile , Water ; 16 h, rt
Referencia
- Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent.Journal of Organic Chemistry, 2015, 80(5), 2545-2553,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate , Benzophenone imine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
Referencia
- Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond CleavageOrganic Letters, 2017, 19(7), 1788-1791,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: [4-Methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [5-Methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC](methanesulfonato-κO)[[5-methoxy-3,4,6-tri… Solvents: 1,4-Dioxane ; rt; 24 h, 100 °C
Referencia
- Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle PrecatalystsOrganic Letters, 2013, 15(14), 3734-3737,
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride
Referencia
- New synthetic route to 9,10-iminophenanthreneTetrahedron, 1979, 35(24), 2901-3,
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: L-Hydroxyproline , Calcium carbonate , Ammonia , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 100 °C; 2 h, 100 °C
Referencia
- Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device, Korea, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 50 °C
Referencia
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
- Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthreneJournal of the American Chemical Society, 1947, 69, 260-2,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Copper oxide (Cu2O) , Ammonia Solvents: N-Methyl-2-pyrrolidone , Water ; 25 h, 110 °C
Referencia
- Materials for organic electroluminescent devices for improved emission life, and organic electroluminescent devices using the materials, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane
Referencia
- Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium SaltsHelvetica Chimica Acta, 2022, 105(11),,
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia ; -33 °C
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Referencia
- A different route to the synthesis of 9,10-disubstituted phenanthrenesJournal of Organic Chemistry, 2005, 70(16), 6508-6511,
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Referencia
- Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactionsTetrahedron, 2014, 70(22), 3614-3620,
Métodos de producción 20
9-Aminophenanthrene Raw materials
- 9-Phenanthreneboronic Acid
- Phenanthrene, 9-azido-
- N-9-Phenanthrenyl-N-(phenylsulfonyl)benzenesulfonamide
- 2-(1,1'-Biphenyl-2-yl)acetonitrile
- 1-(9-Phenanthrenyl)piperidine
- 9-Bromophenanthrene
- 9-Acetylphenanthrene
9-Aminophenanthrene Preparation Products
9-Aminophenanthrene Literatura relevante
-
1. Direct aromatic amination by azides: reactions of hydrazoic acid and butyl azides with aromatic compounds in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acidHiroshi Takeuchi,Taki Adachi,Hideaki Nishiguchi,Katsutaka Itou,Kikuhiko Koyama J. Chem. Soc. Perkin Trans. 1 1993 867
-
2. Carcinogenic nitrogen compounds. Part LVII. Hexacyclic acridines derived from phenanthrene and fluoreneD. C. Thang,Elizabeth K. Weisburger,Ph. Mabille,N. P. Buu-Ho? J. Chem. Soc. C 1967 665
-
Zhuo-Zhuo Zhang,Ya Li,Bing-Feng Shi Org. Chem. Front. 2022 9 3262
-
4. Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromideRanjit S. Sarpal,Sneh K. Dogra J. Chem. Soc. Faraday Trans. 1992 88 2725
-
Younes Valadbeigi,Tim Causon Chem. Commun. 2023 59 1673
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947-73-9)9-Aminophenanthrene

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):220.0/730.0